
Tetracos-21-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracos-21-enoic acid, also known as nervonic acid, is a very long-chain monounsaturated fatty acid with the chemical formula C24H46O2. It is characterized by a cis-double bond at the 21st carbon position. This compound is found in the seed oils of various plants such as Lunaria annua, borage, hemp, Acer (Purpleblow maple), and Tropaeolum speciosum . Nervonic acid is a significant component of the white matter in mammalian brains and plays a crucial role in neurological development and the treatment of psychotic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracos-21-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the elongation of oleic acid through a series of enzymatic reactions. The key enzyme involved in this process is 3-ketoacyl-CoA synthase, which catalyzes the condensation of malonyl-CoA and long-chain acyl-CoA . This method has been successfully applied in both plant and yeast systems to produce nervonic acid.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources. For instance, the oil from Acer truncatum Bunge, a plant unique to China, contains 5-7% nervonic acid. The extraction process involves urea inclusion, which separates various fatty acid esters based on their solubility . This method has been optimized to achieve a high purity of nervonic acid ethyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracos-21-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone to convert the double bond into a carboxyl group.
Reduction: Hydrogenation can be used to reduce the double bond, converting the monounsaturated fatty acid into a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Produces dicarboxylic acids.
Reduction: Produces tetracosanoic acid.
Substitution: Produces halogenated derivatives of this compound.
Applications De Recherche Scientifique
Tetracos-21-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various complex lipids.
Biology: Plays a crucial role in the formation of myelin, the protective sheath around nerve fibers.
Medicine: Used in the treatment of neurological disorders such as multiple sclerosis and schizophrenia.
Industry: Incorporated into dietary supplements and functional foods to promote brain health.
Mécanisme D'action
The mechanism of action of tetracos-21-enoic acid involves its incorporation into sphingolipids, which are essential components of the myelin sheath. The compound binds to sphingosine bases via amide bonds, forming nervonyl sphingolipids . These sphingolipids are crucial for maintaining the integrity and function of nerve fibers. Additionally, this compound has been shown to modulate the production of inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon position.
Erucic acid: A monounsaturated fatty acid with a double bond at the 13th carbon position.
Gondoic acid: A monounsaturated fatty acid with a double bond at the 11th carbon position.
Uniqueness
Tetracos-21-enoic acid is unique due to its very long-chain structure and the specific position of its double bond. This structural uniqueness allows it to play a specialized role in the formation of myelin and the maintenance of neurological health .
Propriétés
Numéro CAS |
325462-46-2 |
|---|---|
Formule moléculaire |
C24H46O2 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
tetracos-21-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4H,2,5-23H2,1H3,(H,25,26) |
Clé InChI |
RCNAKJRDSYUMDM-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


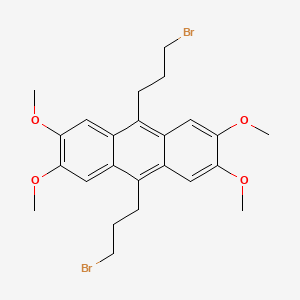
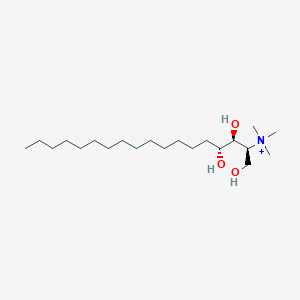


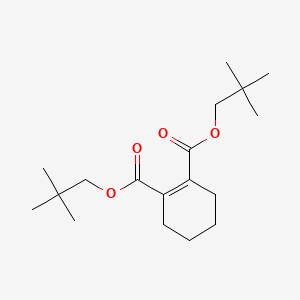
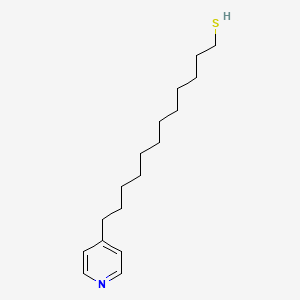
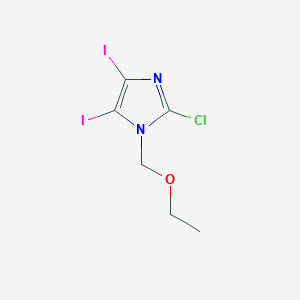
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
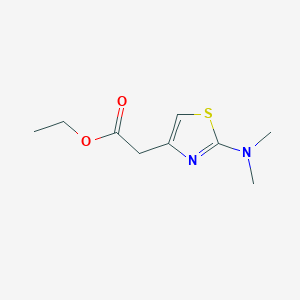
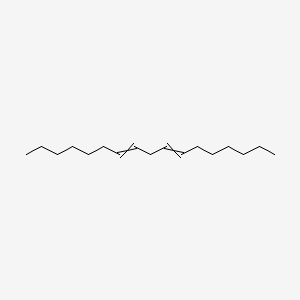
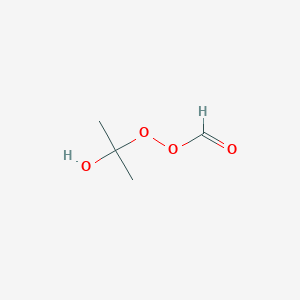
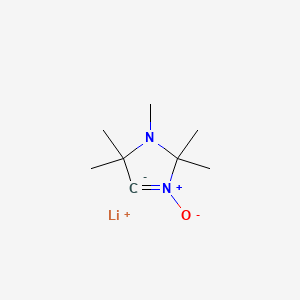
![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)

